5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
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Overview
Description
5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (5-Cl-2-Me-2,3-dH-1H-DBP) is an organic compound with a unique chemical structure. It is a member of the dibenzopyrrole family, and its molecular formula is C13H9ClN2O. 5-Cl-2-Me-2,3-dH-1H-DBP is a colorless solid at room temperature, with a melting point of 132-133°C and a boiling point of 314°C. The compound has been used in a variety of scientific research applications, including as a ligand in transition metal chemistry and as an inhibitor of enzymes.
Scientific Research Applications
Anticancer Research
The heterocyclic compound 5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole has been explored for its potential as an anticancer agent. Its structural similarity to other bioactive heterocycles suggests it could be effective against certain cancer cell lines .
Antimicrobial Agents
Compounds with the dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole moiety have been studied for their antimicrobial properties. The chlorine and methyl groups may contribute to the compound’s ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
Antimalarial Activity
Related structures, such as pyrrolin-4-ones, have shown antimalarial activities. By extension, 5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole could be synthesized and tested for its efficacy against malaria parasites .
HIV-1 Protease Inhibition
The compound’s core structure is similar to that of molecules with known HIV-1 protease inhibitory activity. This suggests that it could be a scaffold for designing inhibitors that could interfere with the life cycle of HIV-1 .
Drug Synthesis and Modification
The dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole ring system is a key intermediate in the synthesis of various drugs. Its modification can lead to the development of new pharmacologically active substances .
Pharmacologically Active Indole Alkaloids
The nitrogen atom in the pyrrole ring of 5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole imparts basic properties that are characteristic of pharmacologically active indole alkaloids, which are prevalent in many therapeutic drugs .
properties
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVOBJGTTRHXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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